
rac-2-Palmitoyl-1-oleoyl-3-chloropropanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-2-Palmitoyl-1-oleoyl-3-chloropropanediol: is a synthetic compound belonging to the class of 3-monochloropropane-1,2-diol (3-MCPD) esters. These esters are known contaminants in various edible oils and fats, including olive, cottonseed, and palm oils . The compound is of interest due to its potential health effects and its role in food safety analysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac-2-Palmitoyl-1-oleoyl-3-chloropropanediol typically involves the esterification of 3-chloropropane-1,2-diol with palmitic and oleic acids. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Common reagents include catalysts like sulfuric acid or p-toluenesulfonic acid, and the reaction is often performed under reflux conditions to drive the esterification to completion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and ensure the efficient production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: rac-2-Palmitoyl-1-oleoyl-3-chloropropanediol undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding fatty acids and 3-chloropropane-1,2-diol.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Substitution: The chlorine atom in the molecule can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide, are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products:
Hydrolysis: Palmitic acid, oleic acid, and 3-chloropropane-1,2-diol.
Oxidation: Various oxidation products depending on the specific conditions.
Substitution: Derivatives with different substituents replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
rac-2-Palmitoyl-1-oleoyl-3-chloropropanediol has several applications in scientific research:
Food Safety Analysis: It is used as a reference standard for detecting 3-MCPD esters in edible oils through techniques like liquid chromatography-tandem mass spectrometry.
Toxicological Studies: The compound is studied for its potential health effects, including its impact on renal function and reproductive health.
Analytical Chemistry: It serves as a model compound for developing and validating analytical methods for detecting contaminants in food products.
Wirkmechanismus
The mechanism of action of rac-2-Palmitoyl-1-oleoyl-3-chloropropanediol involves its metabolism in the body to release 3-chloropropane-1,2-diol, which is known to exert toxic effects. The compound can induce renal tubular necrosis and affect spermatogenesis in animal models . The molecular targets and pathways involved in these effects are still under investigation, but they likely involve oxidative stress and disruption of cellular functions .
Vergleich Mit ähnlichen Verbindungen
rac-1,2-bis-Palmitoyl-3-chloropropanediol: Another 3-MCPD ester with similar properties and applications.
rac-1-Palmitoyl-3-oleoyl-2-chloropropanediol: Used in similar analytical applications for detecting 3-MCPD esters in food products.
rac-1-Palmitoyl-3-chloropropanediol: A related compound used as a reference standard in food safety analysis.
Uniqueness: rac-2-Palmitoyl-1-oleoyl-3-chloropropanediol is unique due to its specific esterification pattern, which affects its chemical properties and reactivity. Its combination of palmitoyl and oleoyl groups makes it a valuable compound for studying the behavior of 3-MCPD esters in different matrices .
Eigenschaften
Molekularformel |
C37H69ClO4 |
|---|---|
Molekulargewicht |
613.4 g/mol |
IUPAC-Name |
[(2S)-3-chloro-2-hexadecanoyloxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C37H69ClO4/c1-3-5-7-9-11-13-15-17-18-20-21-23-25-27-29-31-36(39)41-34-35(33-38)42-37(40)32-30-28-26-24-22-19-16-14-12-10-8-6-4-2/h17-18,35H,3-16,19-34H2,1-2H3/b18-17-/t35-/m1/s1 |
InChI-Schlüssel |
RMBOEEVDXVEBFI-QEJMHMKOSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@@H](COC(=O)CCCCCCC/C=C\CCCCCCCC)CCl |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




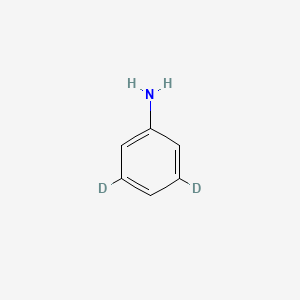
![3,3'-[(1R,2R)-1,2-Cyclohexanediylbis(iminomethylene)]bis[4-hydroxybenzoic Acid]](/img/structure/B13436178.png)
![N-Hydroxy-3,5-dimethyl-4-[3-(3-methyl-5-isoxazolyl)propoxy]benzenecarboximidamide](/img/structure/B13436183.png)

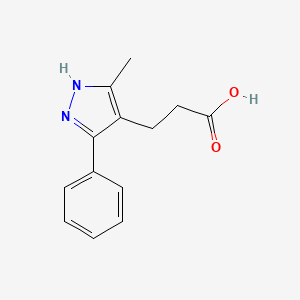

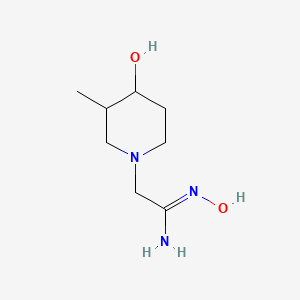
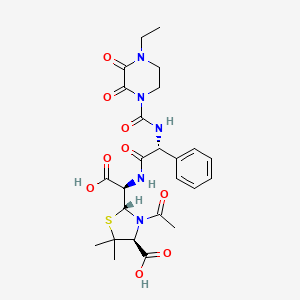
![(2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B13436210.png)
![2-[[(2S)-1-[(2S)-2-[(5-carbamimidoylthiophen-2-yl)methylcarbamoyl]pyrrolidin-1-yl]-1-oxo-3,3-diphenylpropan-2-yl]amino]acetic acid](/img/structure/B13436225.png)
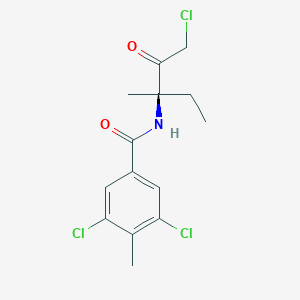
![(R)-2-(1-Aminoethyl)-1-phenyl-1H-benzo[D]imidazole-6-carbonitrile](/img/structure/B13436236.png)
